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Abstract
In the era of large-scale genomic and proteomic data, the efficient and accurate handling of

multiple sequence alignments is a critical bottleneck in phylogenetic analysis. AMAS
(Alignment Manipulation And Summary) is a high-performance, versatile tool designed to

streamline the pre-analysis phase of phylogenomics.[1][2][3][4][5][6] This technical guide

provides an in-depth overview of AMAS, its core functionalities, and detailed protocols for its

application in phylogenetic workflows. We present its capabilities for alignment concatenation,

format conversion, partitioning, and the generation of summary statistics, all of which are

essential for robust phylogenetic inference.

Introduction to AMAS
AMAS is a bioinformatics utility that addresses the growing need for computationally efficient

tools to manage the vast datasets used in modern phylogenetics.[1][2][5] It functions as both a

standalone command-line tool and a Python package, offering flexibility for integration into

complex bioinformatics pipelines.[1][2][3][4][5][7] Developed as a Python 3 program, AMAS
has the advantage of not requiring any external dependencies beyond Python's core modules.

[1][2][6]

The software is designed to handle both amino acid and nucleotide alignments, providing a

suite of functions for their manipulation and statistical summary.[1][2][5][6] Its primary functions
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include:

Format Conversion: Seamlessly convert between popular alignment formats such as FASTA,

PHYLIP (sequential and interleaved), and NEXUS.[1]

Concatenation: Combine multiple individual alignments into a single supermatrix for

concatenated phylogenetic analysis.[1][3]

Splitting and Partitioning: Divide a concatenated alignment based on a predefined

partitioning scheme.[2][5]

Taxa Removal: Easily remove specific sequences (taxa) from an alignment.[2]

Replicate Dataset Generation: Create random subsets of alignments for downstream

applications like phylogenetic jackknifing.[1][3][7]

Summary Statistics: Calculate a range of descriptive statistics for alignments, providing

insights into data quality and composition.[1][2][6]

AMAS is particularly well-suited for large phylogenomic datasets that may include hundreds or

thousands of loci across numerous taxa.[1][2][6]

Core Functionalities and Logical Workflow
The functionalities of AMAS are interconnected to support a standard phylogenomic workflow.

The logical progression of data handling using AMAS can be visualized as a series of steps

from initial alignment files to a final matrix ready for phylogenetic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://www.researchgate.net/publication/308885975_AMAS_a_fast_tool_for_alignment_manipulation_and_computing_of_summary_statistics
https://www.researchgate.net/publication/282158067_AMAS_A_fast_tool_for_alignment_manipulation_and_computing_of_summary_statistics
https://peerj.com/articles/1660/
https://www.researchgate.net/publication/282158067_AMAS_A_fast_tool_for_alignment_manipulation_and_computing_of_summary_statistics
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://www.researchgate.net/publication/308885975_AMAS_a_fast_tool_for_alignment_manipulation_and_computing_of_summary_statistics
https://peerj.com/preprints/1355.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://www.researchgate.net/publication/282158067_AMAS_A_fast_tool_for_alignment_manipulation_and_computing_of_summary_statistics
https://pubmed.ncbi.nlm.nih.gov/26835189/
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://www.researchgate.net/publication/282158067_AMAS_A_fast_tool_for_alignment_manipulation_and_computing_of_summary_statistics
https://pubmed.ncbi.nlm.nih.gov/26835189/
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input Data

AMAS Core Functions

Output for Phylogenetics

Locus 1
(FASTA)

Convert

Locus N
(NEXUS)

Concatenate Summarize

Concatenated Matrix
(PHYLIP)

Partitions File

Summary Statistics
(.txt)

Split

Remove Taxa

Click to download full resolution via product page

AMAS logical workflow from input alignments to analysis-ready files.

Experimental Protocols: AMAS in Practice
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This section details the methodologies for utilizing AMAS for key tasks in a phylogenetic

pipeline. The commands provided are for the command-line interface.

Protocol 1: Alignment Format Conversion
Objective: To standardize multiple input alignments into a single format (e.g., PHYLIP) for

downstream analysis.

Methodology:

Organize Data: Place all input alignment files (e.g., in FASTA format with a .fas extension)

into a single directory.

Execute AMAS convert: Run the following command in the terminal from within the data

directory.

Parameter Explanation:

-i *.fas: Specifies all files ending in .fas as input.

-f fasta: Declares the input format as FASTA.

-d dna: Specifies the data type as DNA (use aa for amino acids).

-o output_directory: Defines the directory where the converted files will be saved.

-u phylip: Sets the desired output format to PHYLIP.

Verification: Check the output_directory for the newly created .phy files.

Protocol 2: Concatenation and Partitioning
Objective: To combine multiple locus alignments into a single supermatrix and generate a

corresponding partitions file for model-based phylogenetic analysis.

Methodology:

Prerequisites: Ensure all individual alignments are in the same format (e.g., PHYLIP). Use

Protocol 1 if necessary.
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Execute AMAS concat: Run the following command:

Parameter Explanation:

-i *.phy: Specifies all PHYLIP files as input.

-f phylip: Declares the input format.

-d dna: Specifies the data type.

-p partitions.txt: Names the output partitions file. This file will contain the coordinates of

each locus within the concatenated alignment.

-t supermatrix.phy: Names the output concatenated alignment file.

-u phylip: Sets the output format for the concatenated matrix.

Output: This process generates two key files: supermatrix.phy (the concatenated alignment)

and partitions.txt, which is crucial for programs like RAxML or IQ-TREE that allow for

partitioned models of evolution.

Protocol 3: Calculation of Summary Statistics
Objective: To assess the properties of an alignment, such as the number of variable sites,

parsimony-informative sites, and missing data.

Methodology:

Input: A single alignment file (e.g., supermatrix.phy).

Execute AMAS summary: Run the following command:

Parameter Explanation:

-i supermatrix.phy: Specifies the input alignment.

-f phylip: Declares the input format.

-d dna: Specifies the data type.
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-s summary_stats.txt: Names the output summary statistics file.

Analysis of Output: The summary_stats.txt file will contain a table of statistics that can be

used to evaluate the quality and characteristics of the alignment data.

The overall experimental workflow for preparing data for a partitioned phylogenetic analysis is

depicted below.

Multiple Locus Alignments
(Mixed Formats)

AMAS: convert

Standardized Alignments
(e.g., PHYLIP)

AMAS: concat

Concatenated Supermatrix Partitions File

AMAS: summary

Summary Statistics

Phylogenetic Inference
(e.g., IQ-TREE, RAxML)
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Experimental workflow for phylogenomic data preparation using AMAS.

Quantitative Data and Performance
AMAS is engineered for high performance, particularly with the large datasets common in

phylogenomics. Its efficiency in concatenation and summarizing alignments surpasses that of

other commonly used tools.[3]

Statistic Description

Number of Taxa
The count of unique sequences in the

alignment.

Alignment Length
The total number of sites (columns) in the

alignment.

Total Matrix Cells
The product of the number of taxa and the

alignment length.

Missing Data (%)
The percentage of the matrix composed of gaps

or undetermined characters.[2][6]

Variable Sites
The number of columns containing at least two

different character states.[2][6]

Parsimony-Informative Sites

The number of columns containing at least two

character states, each present at least twice.[2]

[6]

AT/GC Content (%)

The percentage of Adenine/Thymine or

Guanine/Cytosine bases (for DNA alignments).

[2][6]

Table 1: Key Summary Statistics Calculated by

AMAS. The tool provides a rapid assessment of

these crucial alignment properties.[2][6]

Performance benchmarks from the original publication demonstrate AMAS's speed. For

instance, a dataset of 8,295 alignment files was converted between formats in 15-20 seconds.
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[3] Concatenation of a large dataset can be accomplished in seconds, with summary statistics

generated shortly thereafter.[2][3] This efficiency is achieved through parallel processing

capabilities.[1][2][6]

Task Other Tools (Time) AMAS (Time)

Concatenation (Large Dataset) Minutes Seconds

Summary Statistics (Large

Dataset)
Minutes Seconds

Table 2: Conceptual

Performance Comparison.

AMAS generally exhibits

significantly faster processing

times for concatenation and

summary tasks compared to

other available command-line

tools.

Conclusion
AMAS is an indispensable tool for researchers engaged in phylogenetic and phylogenomic

analyses.[1] Its speed, flexibility, and comprehensive feature set for alignment manipulation and

summarization address a critical need in the field.[5] By simplifying and accelerating the data

preparation stages, AMAS allows scientists to focus more on the core tasks of phylogenetic

inference and hypothesis testing. Its availability as both a command-line tool and a Python

package ensures its broad applicability and integration into diverse research workflows. The

source code and manual are available at 81][2][6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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